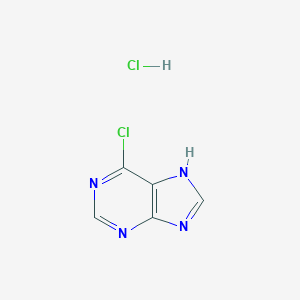

1H-Purine, 6-chloro-, monohydrochloride

概要

説明

1H-Purine, 6-chloro-, monohydrochloride is a chemical compound that belongs to the purine family. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine, 6-chloro-, monohydrochloride typically involves the chlorination of purine derivatives. One common method includes the reaction of purine with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

化学反応の分析

Types of Reactions: 1H-Purine, 6-chloro-, monohydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol under mild heating conditions.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted purine derivatives with potential biological activities.

Oxidation Reactions: Oxidized purine derivatives with altered electronic properties.

Reduction Reactions: Reduced purine derivatives with modified ring structures.

科学的研究の応用

Chemical Properties and Structure

1H-Purine, 6-chloro-, monohydrochloride has the molecular formula and is classified as a purine derivative. Its structure consists of a purine base with a chlorine atom at the 6-position, making it a crucial intermediate in the synthesis of various nucleoside analogs.

Pharmaceutical Applications

-

Antiviral Agents :

- The compound serves as an intermediate in the synthesis of antiviral drugs. Specifically, it is utilized in the preparation of nucleoside analogs such as penciclovir and famciclovir, which are effective against herpes viruses. The synthesis process involves converting the 6-chloro moiety to functional groups that enhance antiviral activity .

- Cancer Treatment :

- Biochemical Research :

Synthesis and Methodologies

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with 2,4,5-triamino-6-chloropyrimidine.

- Reagents : Key reagents include chlorinating agents and phase transfer catalysts to facilitate the reaction under controlled conditions.

- Process Overview : The imidazole ring closure technique is commonly employed to achieve the desired purine structure efficiently .

Case Study 1: Synthesis of Antiviral Agents

A study detailed the process of synthesizing penciclovir from this compound. The researchers outlined the conversion steps involving nucleophilic substitution reactions that enhance the compound's antiviral properties. The final product demonstrated significant efficacy against herpes simplex virus strains.

Case Study 2: Inhibition of Cancer Cell Proliferation

In another investigation, derivatives of 6-chloropurine were tested for their ability to inhibit proliferation in various cancer cell lines. Results indicated that certain modifications to the compound led to enhanced antiproliferative activity, suggesting its potential as a lead compound in cancer therapeutics.

Data Tables

| Application Area | Specific Use | Outcome/Effect |

|---|---|---|

| Antiviral Drug Synthesis | Penciclovir and Famciclovir | Effective against herpes viruses |

| Cancer Treatment | Inhibition of tumor cell growth | Reduced proliferation in specific cell lines |

| Biochemical Research | Enzyme substrate/inhibitor | Insights into nucleotide metabolism |

作用機序

The mechanism of action of 1H-Purine, 6-chloro-, monohydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to purine receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as DNA replication, transcription, and cell proliferation .

類似化合物との比較

6-Chloro-1H-purine: Shares a similar structure but lacks the hydrochloride moiety.

6-Chloropurine: Another closely related compound with similar chemical properties.

Uniqueness: 1H-Purine, 6-chloro-, monohydrochloride is unique due to its specific chemical structure, which includes a chloride and hydrochloride moiety. This structure imparts distinct chemical reactivity and solubility properties, making it suitable for specific applications in research and industry .

生物活性

1H-Purine, 6-chloro-, monohydrochloride is a purine derivative that has garnered attention due to its potential biological activities. Purines are fundamental components of nucleic acids and play critical roles in cellular functions, including energy transfer, signal transduction, and as precursors for DNA and RNA synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its chemical structure which includes a chlorine substituent at the 6-position of the purine ring. Its molecular formula is C5H5ClN4·HCl, with a molecular weight of approximately 176.06 g/mol. This compound is soluble in water and exhibits properties typical of purines.

The biological activity of this compound is primarily mediated through its interaction with purinergic receptors. The purinergic signaling system consists of various receptors (P1 and P2 types) that respond to extracellular nucleotides and nucleosides.

- P2 Receptors : These receptors are activated by ATP and other nucleotides, leading to intracellular signaling cascades that involve phospholipase C activation and subsequent increases in intracellular calcium levels .

- Adenosine Receptors : The degradation products of ATP, such as adenosine, act on P1 receptors (A1, A2A, A2B, A3), which modulate various physiological processes including immune response and neurotransmission .

Biological Activities

This compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that compounds with purine structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves modulation of purinergic signaling pathways that affect cell proliferation and survival .

- Immunomodulation : This compound may influence immune responses through its effects on T cells and macrophages. For instance, adenosine signaling can enhance regulatory T cell activity while inhibiting pro-inflammatory T effector cells .

- Neuroprotective Effects : Research indicates that purines can protect neurons from excitotoxicity through adenosine receptor activation, which has implications for neurodegenerative diseases .

Case Studies

Several studies have explored the biological effects of related purine compounds:

- Study on Cancer Cell Lines : In vitro experiments demonstrated that 1H-Purine derivatives could inhibit the proliferation of various cancer cell lines. The study measured cell viability using MTT assays and found significant reductions in cell growth compared to controls .

- Immunological Response in Animal Models : In vivo studies using murine models showed that administration of 1H-Purine compounds modulated cytokine production during inflammatory responses. This suggests potential therapeutic applications in autoimmune disorders .

Data Tables

特性

IUPAC Name |

6-chloro-7H-purine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGNXRBDDSTKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236865 | |

| Record name | 1H-Purine, 6-chloro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88166-54-5 | |

| Record name | 1H-Purine, 6-chloro-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088166545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine, 6-chloro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。